![molecular formula C9Cl6O2 B3286303 2,2,4,5,6,7-Hexachloro-1H-indene-1,3(2H)-dione CAS No. 82381-17-7](/img/structure/B3286303.png)
2,2,4,5,6,7-Hexachloro-1H-indene-1,3(2H)-dione
Overview
Description
2,2,4,5,6,7-Hexachloro-1H-indene-1,3(2H)-dione, commonly known as HCID, is a chemical compound that has gained significant attention in the field of scientific research. HCID is a potent inhibitor of the enzyme glyceraldehyde 3-phosphate dehydrogenase (GAPDH), which plays a crucial role in glycolysis.
Mechanism of Action
HCID exerts its biological effects by inhibiting the enzyme 2,2,4,5,6,7-Hexachloro-1H-indene-1,3(2H)-dione, which is involved in glycolysis. This compound is a key enzyme in the glycolytic pathway, which converts glucose to pyruvate, producing ATP in the process. HCID binds to the active site of this compound, preventing the enzyme from catalyzing the oxidation of glyceraldehyde 3-phosphate to 1,3-bisphosphoglycerate. This inhibition of this compound leads to a decrease in ATP production, which ultimately results in cell death.
Biochemical and Physiological Effects:
HCID has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. HCID-induced apoptosis is accompanied by the activation of caspases, which are proteases that cleave specific substrates, leading to cell death. Moreover, HCID has been found to inhibit the aggregation of amyloid beta peptides, which are implicated in Alzheimer's disease. This inhibition of amyloid beta aggregation is thought to be due to the ability of HCID to bind to the beta-sheet structure of the peptide, preventing its aggregation. HCID has also been found to have antiviral activity by inhibiting the replication of viruses.
Advantages and Limitations for Lab Experiments
HCID is a potent inhibitor of 2,2,4,5,6,7-Hexachloro-1H-indene-1,3(2H)-dione, making it an attractive target for drug development. However, the use of HCID in lab experiments has some limitations. HCID is a toxic compound that requires careful handling. Moreover, HCID is not selective for this compound and can inhibit other enzymes, leading to off-target effects. Therefore, the use of HCID in lab experiments requires careful optimization of the concentration and exposure time to minimize toxicity and off-target effects.
Future Directions
For HCID research include the development of more selective 2,2,4,5,6,7-Hexachloro-1H-indene-1,3(2H)-dione inhibitors, the optimization of HCID dosing and administration, and the evaluation of HCID in clinical trials. Moreover, the use of HCID in combination with other drugs or therapies may enhance its therapeutic efficacy.
Scientific Research Applications
HCID has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. HCID has been found to exhibit potent antitumor activity by inducing apoptosis in cancer cells. Moreover, HCID has been shown to have neuroprotective effects by inhibiting the aggregation of amyloid beta peptides, which are implicated in Alzheimer's disease. HCID has also been found to have antiviral activity against HIV-1, herpes simplex virus, and influenza virus.
properties
IUPAC Name |
2,2,4,5,6,7-hexachloroindene-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9Cl6O2/c10-3-1-2(4(11)6(13)5(3)12)8(17)9(14,15)7(1)16 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHXJYUKJVLCRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)C(C2=O)(Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9Cl6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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